molecular formula C19H23N5O3S B2423546 N-[4-(propan-2-yl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide CAS No. 897453-75-7

N-[4-(propan-2-yl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide

Cat. No.: B2423546
CAS No.: 897453-75-7
M. Wt: 401.49
InChI Key: CMCZRVMGFZMKQQ-UHFFFAOYSA-N
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Description

N-[4-(propan-2-yl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that features a combination of aromatic and purine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-yl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the aromatic and purine intermediates, followed by their coupling through a sulfanylacetamide linkage. Common reagents used in these reactions include halogenated precursors, amines, and thiols, under conditions such as reflux or catalytic environments.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-yl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The aromatic ring and purine moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic or purine rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(propan-2-yl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its purine moiety suggests possible applications in the study of enzyme inhibition or receptor binding.

Medicine

Medically, this compound could be investigated for its therapeutic potential. Compounds with similar structures have been explored for their anti-inflammatory, antiviral, or anticancer properties.

Industry

In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-yl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or blocking of receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[4-(propan-2-yl)phenyl]-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide include other purine derivatives and aromatic sulfanylacetamides. Examples might include:

  • 2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
  • N-(4-methylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide

Uniqueness

What sets this compound apart is its specific combination of an aromatic ring with a propan-2-yl group and a purine moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-propan-2-ylphenyl)-2-(1,3,9-trimethyl-2,6-dioxopurin-8-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-11(2)12-6-8-13(9-7-12)20-14(25)10-28-18-21-15-16(22(18)3)23(4)19(27)24(5)17(15)26/h6-9,11H,10H2,1-5H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCZRVMGFZMKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(N2C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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